(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
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Overview
Description
The compound (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-10-one is a complex organic molecule with a unique structure It features multiple chiral centers and a tricyclic framework, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the Hydroxy Group: This step usually involves selective oxidation reactions, where specific reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.
Protection of Hydroxyl Groups: The tert-butyl(diphenyl)silyl group is introduced to protect the hydroxyl group during subsequent reactions. This is typically done using tert-butyl(diphenyl)silyl chloride in the presence of a base like imidazole.
Final Functionalization: The remaining functional groups are introduced through various substitution reactions, often under mild conditions to preserve the integrity of the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more selective catalysts to reduce the number of steps required.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the tricyclic core, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various substitution reactions can be performed on the silyl-protected hydroxyl group, including nucleophilic substitutions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its multiple chiral centers and functional groups make it a candidate for drug development, particularly in the field of enzyme inhibitors.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs, particularly for the treatment of diseases involving enzyme dysregulation.
Industry
In industry, the compound’s unique properties make it useful in the development of new materials, particularly in the field of polymers and coatings. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, often by mimicking the natural substrate or by binding to the active site. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: This compound is unique due to its specific tricyclic structure and the presence of multiple chiral centers.
Other Tricyclic Compounds: Similar compounds include other tricyclic molecules with different functional groups, such as tricyclic antidepressants or tricyclic lactones.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which give it unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H30N2O5Si |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C26H30N2O5Si/c1-17-15-28-24-22(33-25(28)27-23(17)30)21(29)20(32-24)16-31-34(26(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20-22,24,29H,16H2,1-4H3/t20-,21-,22+,24-/m1/s1 |
InChI Key |
SIZHJFXDXIEVDA-PIATZUFCSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)OC2=NC1=O |
Origin of Product |
United States |
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